![molecular formula C9H7BrN2O B1283477 1-(5-Bromo-1H-indazol-1-yl)ethanone CAS No. 152626-92-1](/img/structure/B1283477.png)
1-(5-Bromo-1H-indazol-1-yl)ethanone
Overview
Description
“1-(5-Bromo-1H-indazol-3-yl)ethanone” is an organic compound with the chemical formula C9H7BrN2O . It is a white solid and is part of the indazole family . Indazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of a related compound was reported to be prepared by the reaction of specific thiol and bromo-ethanone . Another synthesis method involves reacting indazole with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole. Then, 6-bromoindazole is reacted with a basic substance to obtain 5-bromoindazole. Finally, 5-bromoindazole reacts with acetyl bromide to generate 1-(5-bromo-1H-indazol-3-yl)ethanone under alkaline conditions .
Molecular Structure Analysis
The indazole moiety is essentially planar . The mean plane of the acetyl substituent is twisted by 5.3° from its plane . In the crystal, weak C—H⋯O and C—H⋯N hydrogen bonds form layers parallel to (102), which are associated through π-stacking interactions to form a three-dimensional network .
Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
The molecular weight of “1-(5-Bromo-1H-indazol-3-yl)ethanone” is 239.07 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 45.8 Ų . The compound has a complexity of 222 .
Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is a key component of this compound . Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antiproliferative Activities
N-phenyl-1H-indazole-1-carboxamides, which are related to the compound , have been synthesized and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .
Anti-HIV Activities
Indole derivatives, another related group of compounds, have been reported to have potential anti-HIV activities .
Synthesis of Substituted Imidazoles
The compound can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Development of Novel Drugs
Due to the presence of heterocyclic nuclei, drugs containing this compound can provide high chemotherapeutic values and act as a remedy for the development of novel drugs .
Treatment of Infectious Diseases
Heterocyclic compounds, including those containing this compound, are in clinical use to treat infectious diseases .
Safety and Hazards
Regarding safety information, “1-(5-Bromo-1H-indazol-3-yl)ethanone” is an organic compound, and its toxicity and irritation should be noted . Appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling, and operation in a well-ventilated environment .
properties
IUPAC Name |
1-(5-bromoindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRNHHJTZSJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293899 | |
Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1H-indazol-1-yl)ethanone | |
CAS RN |
152626-92-1 | |
Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152626-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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